5-Amino-2-(4-aminophenyl)benzofuran 5-Amino-2-(4-aminophenyl)benzofuran
Brand Name: Vulcanchem
CAS No.: 84102-58-9
VCID: VC2034044
InChI: InChI=1S/C14H12N2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,15-16H2
SMILES: C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)N
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

5-Amino-2-(4-aminophenyl)benzofuran

CAS No.: 84102-58-9

Cat. No.: VC2034044

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-(4-aminophenyl)benzofuran - 84102-58-9

Specification

CAS No. 84102-58-9
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 2-(4-aminophenyl)-1-benzofuran-5-amine
Standard InChI InChI=1S/C14H12N2O/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,15-16H2
Standard InChI Key FKMCNLLISWDXJQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)N
Canonical SMILES C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)N

Introduction

Chemical Structure and Identification

Basic Information

5-Amino-2-(4-aminophenyl)benzofuran is identified by the CAS Registry Number 84102-58-9 and has the molecular formula C₁₄H₁₂N₂O with a molecular weight of 224.26 g/mol . The compound consists of a benzofuran core with two amino groups - one at position 5 of the benzofuran ring and another on the phenyl substituent at the 4-position . This structural arrangement contributes to its versatility in chemical reactions and biological interactions.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature:

  • 2-(4-aminophenyl)benzofuran-5-amine

  • 2-(4-Aminophenyl)-1-benzofuran-5-amine

  • 2-(4-Aminophenyl)-5-benzofuranamine

  • 2-(p-aminophenyl)-5-aminobenzofurane

Structural Characteristics

The structure features:

  • A benzofuran core (fused benzene and furan rings)

  • An amino group (-NH₂) at position 5 of the benzofuran

  • A 4-aminophenyl group attached at position 2 of the benzofuran

  • Two reactive amino functionalities that enable diverse chemical transformations

Physical and Chemical Properties

Physical Properties

The comprehensive physical properties of 5-Amino-2-(4-aminophenyl)benzofuran are summarized in Table 1:

Table 1: Physical Properties of 5-Amino-2-(4-aminophenyl)benzofuran

PropertyValueReference
Physical State (20°C)Solid
ColorYellow to orange
Melting Point198°C
Boiling Point444.812°C at 760 mmHg
Density1.273 g/cm³
Flash Point222.814°C
Molecular Weight224.26 g/mol

Chemical Properties

The chemical properties of this compound are largely influenced by its two amino groups, which confer nucleophilic character and enable it to participate in various chemical reactions:

  • The amino groups can undergo typical amine reactions such as acylation, alkylation, and diazotization

  • The benzofuran core provides aromatic character and stability to the molecule

  • The compound exhibits fluorescent properties due to its conjugated system, making it potentially useful in spectroscopic applications

  • It can form salts with acids due to the basic nature of the amino groups

Synthesis Methods

General Synthetic Approach

The synthesis of 5-Amino-2-(4-aminophenyl)benzofuran typically involves a multi-step process:

  • Starting with the condensation of 4-aminobenzaldehyde with 2-benzofurancarboxylic acid derivatives

  • Conducting the reaction in alcoholic solvent under reflux conditions

  • Followed by reduction and functional group transformations to obtain the desired diamine product

This synthetic approach typically yields products with high purity, often exceeding 90%.

Alternative Methods

Alternative synthetic routes may involve:

  • Palladium-catalyzed cross-coupling reactions to form the carbon-carbon bond between the benzofuran and phenyl moieties

  • Reduction of corresponding nitro precursors to introduce the amino functionalities

  • Direct functionalization of pre-formed benzofuran structures

Applications in Scientific Research

Pharmaceutical Development

5-Amino-2-(4-aminophenyl)benzofuran serves as a key intermediate in pharmaceutical synthesis, particularly in developing:

  • Anti-cancer agents that target specific cellular pathways

  • Anti-inflammatory compounds with potential therapeutic benefits

  • Novel drugs that exploit the compound's ability to interact with biological targets

  • Compounds with enhanced efficacy due to the strategic positioning of amino groups

The structural features of this compound make it valuable in medicinal chemistry for creating molecules with specific pharmacological properties.

Biochemical Research

The compound finds significant use in biochemical studies:

  • It helps researchers understand the mechanisms of action of certain enzymes and receptors

  • Aids in the development of targeted therapies by providing structural scaffolds for bioactive molecules

  • Serves as a probe for investigating biological systems and pathways

  • Contributes to structure-activity relationship studies in drug discovery

Materials Science

In materials science, 5-Amino-2-(4-aminophenyl)benzofuran is explored for:

  • Creating advanced organic semiconductors that leverage its unique electronic properties

  • Developing novel optoelectronic materials

  • Engineering materials with specific photophysical characteristics

  • Designing functional polymers incorporating the benzofuran scaffold

Diagnostic Applications

The compound shows promise in diagnostic applications:

  • Development of detection assays for specific biomarkers associated with diseases

  • Creation of fluorescent probes for biological imaging

  • Improvement of early diagnostic techniques for various medical conditions

  • Enhancement of sensitivity in analytical methods

Environmental Chemistry

Researchers are examining the compound's role in environmental applications:

  • Potential use in pollutant degradation processes

  • Development of sensors for environmental monitoring

  • Contribution to sustainable chemical practices

  • Application in remediation technologies

Table 2: Applications of 5-Amino-2-(4-aminophenyl)benzofuran in Scientific Research

FieldSpecific ApplicationsPotential Benefits
Pharmaceutical DevelopmentDrug intermediates for cancer and inflammatory diseasesEnhanced drug efficacy and targeting
Biochemical ResearchUnderstanding enzyme mechanisms and receptor actionsDevelopment of targeted therapies
Materials ScienceOrganic semiconductors and electronic devicesAdvanced materials with unique properties
Diagnostic ApplicationsBiomarker detection assaysImproved early disease diagnosis
Environmental ChemistryPollutant degradationSustainable environmental solutions

Current Research and Future Directions

Emerging Research Areas

Current research involving 5-Amino-2-(4-aminophenyl)benzofuran is expanding in several directions:

  • Investigation of its potential as a building block for new pharmaceutical entities

  • Exploration of its photophysical properties for advanced optoelectronic applications

  • Development of novel synthetic methodologies for more efficient production

  • Study of structure-activity relationships to optimize its biological activity

Challenges and Opportunities

Several challenges and opportunities exist in the further development of applications for this compound:

  • Improving synthetic efficiency and scalability

  • Enhancing the understanding of structure-property relationships

  • Exploring new biological targets and applications

  • Addressing potential environmental concerns related to its production and use

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